molecular formula C9H9N5O B11031958 1-(4-iminoquinazolin-3(4H)-yl)urea

1-(4-iminoquinazolin-3(4H)-yl)urea

Cat. No.: B11031958
M. Wt: 203.20 g/mol
InChI Key: ZWFKHEBVWYUFTN-UHFFFAOYSA-N
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Description

1-(4-Iminoquinazolin-3(4H)-yl)urea is a quinazoline derivative featuring a urea moiety at the 3-position and an imino group (NH) at the 4-position of the heterocyclic core. Quinazolinones and their analogues are renowned for their broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

(4-iminoquinazolin-3-yl)urea

InChI

InChI=1S/C9H9N5O/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15)

InChI Key

ZWFKHEBVWYUFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Imino-3(4H)-quinazolinyl]urea typically involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at elevated temperatures (around 150°C). This reaction leads to the formation of 4-imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one, which can then be further modified to obtain the desired urea derivative .

Industrial Production Methods

Industrial production methods for N-[4-Imino-3(4H)-quinazolinyl]urea are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Imino-3(4H)-quinazolinyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can lead to the formation of quinazoline-4-ones, while reduction can yield quinazoline-4-amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-Imino-3(4H)-quinazolinyl]urea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound 4-Position Substitution Urea Substituent Key Biological Activity Reference
1-(4-Iminoquinazolin-3(4H)-yl)urea Imino (NH) Unsubstituted urea Not explicitly reported -
1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)urea Oxo (O) Aryl/alkyl groups (e.g., phenyl) Antibacterial (S. aureus, E. coli)
1-(4-Iodophenyl)-3-[(4-oxoquinazolin-3(4H)-yl)methyl]urea Oxo (O) 4-Iodophenyl methylene linker Anticancer (MDA-MB-231 cells)
Elinogrel (clinical candidate) 2,4-Dioxo Sulfonyl-thiophene moiety Antiplatelet (P2Y12 antagonist)


Key Observations :

  • Urea Substituents : Aryl-substituted ureas (e.g., phenyl, iodophenyl) exhibit enhanced antibacterial and anticancer activity compared to unsubstituted analogues, likely due to increased lipophilicity and π-π stacking interactions .

Key Observations :

  • Multi-component reactions (e.g., triazole-urea couplings) offer moderate-to-high yields (65–85%) for quinazolinone-urea derivatives .
  • The iodophenyl-substituted urea derivative (82% yield) demonstrates superior crystallinity, as evidenced by its high melting point (266–268°C) .
Pharmacological Activity

Antibacterial Activity :

  • 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)thiourea derivatives exhibit zones of inhibition of 18–22 mm against S. aureus and 14–18 mm against E. coli, comparable to ciprofloxacin (25 mm) .
  • Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) enhance activity, while methoxy groups reduce potency due to decreased membrane penetration .

Anticancer Activity :

  • Quinazolinone-urea derivatives comply with Lipinski’s rule (molecular weight <500, logP <5), suggesting oral bioavailability .
Drug-Likeness and Physicochemical Properties
Property 1-(4-Iminoquinazolin-3(4H)-yl)urea (Predicted) 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)urea Elinogrel
Molecular Weight ~300–350 320–380 532.5
logP 2.5–3.5 3.0–4.0 3.8
Solubility Moderate (aqueous) Low (requires DMSO solubilization) Low
Hydrogen Bond Donors 3 2 4

Key Observations :

  • The imino group may increase hydrogen-bond donors (3 vs.
  • Elinogrel’s higher molecular weight and logP limit its drug-likeness, necessitating structural optimization for improved pharmacokinetics .

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